molecular formula C11H11FO2 B13684626 8-Fluoro-5-methoxy-3,4-dihydronaphthalen-2(1H)-one

8-Fluoro-5-methoxy-3,4-dihydronaphthalen-2(1H)-one

Cat. No.: B13684626
M. Wt: 194.20 g/mol
InChI Key: BMYCPDDRCVGCTH-UHFFFAOYSA-N
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Description

8-Fluoro-5-methoxy-3,4-dihydronaphthalen-2(1H)-one is an organic compound that belongs to the class of naphthalenones. These compounds are characterized by a naphthalene ring system with various substituents. The presence of fluorine and methoxy groups in this compound may impart unique chemical and physical properties, making it of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Fluoro-5-methoxy-3,4-dihydronaphthalen-2(1H)-one typically involves multi-step organic reactions. One possible synthetic route could include:

    Starting Material: A suitable naphthalene derivative.

    Fluorination: Introduction of the fluorine atom using reagents like Selectfluor or N-fluorobenzenesulfonimide.

    Methoxylation: Introduction of the methoxy group using methanol and a strong acid or base.

    Cyclization: Formation of the dihydronaphthalenone ring system through cyclization reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure: Control of temperature and pressure to favor desired reactions.

    Purification: Techniques like crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

8-Fluoro-5-methoxy-3,4-dihydronaphthalen-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction to more reduced forms using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions where the fluorine or methoxy groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using reagents like sodium methoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of new substituted naphthalenones.

Scientific Research Applications

8-Fluoro-5-methoxy-3,4-dihydronaphthalen-2(1H)-one may have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Exploration of its pharmacological properties for drug development.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 8-Fluoro-5-methoxy-3,4-dihydronaphthalen-2(1H)-one would depend on its specific interactions with molecular targets. This could involve:

    Binding to Receptors: Interaction with specific receptors or enzymes.

    Pathways Involved: Modulation of biochemical pathways, such as signal transduction or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    8-Fluoro-3,4-dihydronaphthalen-2(1H)-one: Lacks the methoxy group.

    5-Methoxy-3,4-dihydronaphthalen-2(1H)-one: Lacks the fluorine atom.

    8-Fluoro-5-methoxy-naphthalene: Lacks the dihydro ring system.

Uniqueness

The presence of both fluorine and methoxy groups in 8-Fluoro-5-methoxy-3,4-dihydronaphthalen-2(1H)-one may impart unique properties, such as:

    Chemical Stability: Enhanced stability due to the electron-withdrawing effect of fluorine.

    Biological Activity: Potential for unique interactions with biological targets.

Properties

Molecular Formula

C11H11FO2

Molecular Weight

194.20 g/mol

IUPAC Name

8-fluoro-5-methoxy-3,4-dihydro-1H-naphthalen-2-one

InChI

InChI=1S/C11H11FO2/c1-14-11-5-4-10(12)9-6-7(13)2-3-8(9)11/h4-5H,2-3,6H2,1H3

InChI Key

BMYCPDDRCVGCTH-UHFFFAOYSA-N

Canonical SMILES

COC1=C2CCC(=O)CC2=C(C=C1)F

Origin of Product

United States

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